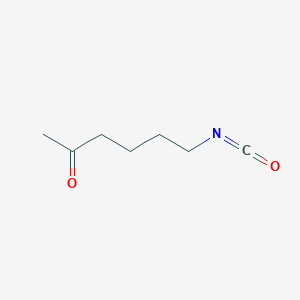
6-Isocyanatohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isocyanatohexan-2-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of hexanone, where an isocyanate group is attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isocyanatohexan-2-one can be achieved through several methods. One common approach involves the reaction of hexan-2-one with phosgene or its derivatives in the presence of a base. This reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Another method involves the oxidation of 1-methylcyclopentane to form 6-chloro-2-hexanone, which is then treated with an alkali metal hypochlorite in the presence of a carboxylic acid . This process involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Isocyanatohexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Isocyanatohexan-2-one has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 6-Isocyanatohexan-2-one involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various applications, including polymer synthesis and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Isocyanatohexan-2-one include other isocyanates and hexanone derivatives, such as:
Hexane, 1,6-diisocyanato-: Another isocyanate derivative with different reactivity and applications.
2-Hexanone: A ketone derivative with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the hexanone backbone. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
70486-31-6 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
6-isocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
Clave InChI |
QUAIUPIMDGMEDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


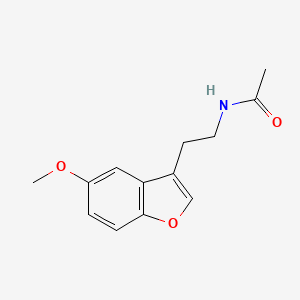
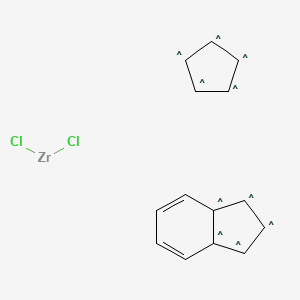
![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
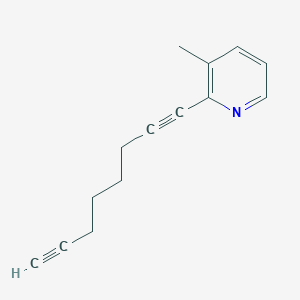
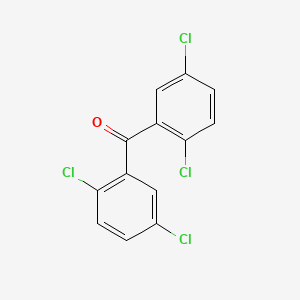
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
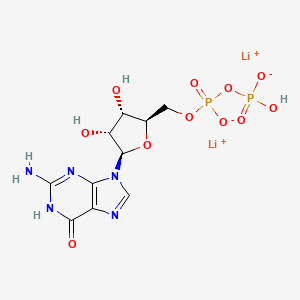
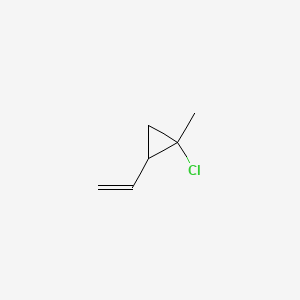

![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
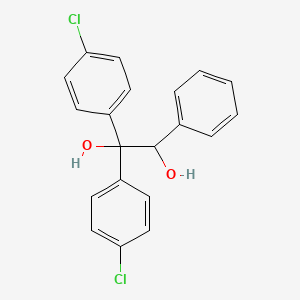
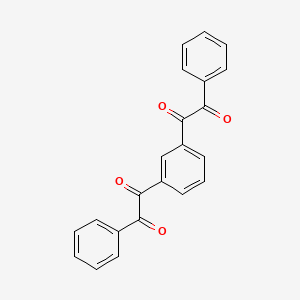
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)

